3-Bromo-5-methyladamantane-1-carboxylic acid

説明

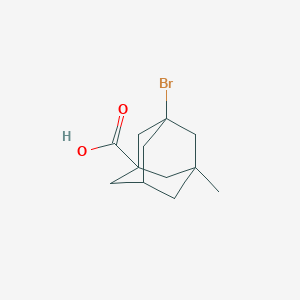

3-Bromo-5-methyladamantane-1-carboxylic acid is a chemical compound with the molecular formula C12H17BrO2 and a molecular weight of 273.17 g/mol . It is a derivative of adamantane, a hydrocarbon known for its diamond-like structure, which imparts unique physical and chemical properties to its derivatives .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methyladamantane-1-carboxylic acid typically involves the bromination of 5-methyladamantane-1-carboxylic acid. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent . The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and quality . The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

3-Bromo-5-methyladamantane-1-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The compound can be oxidized to form different oxidation states.

Reduction Reactions: Reduction of the carboxylic acid group can yield corresponding alcohols or other reduced forms.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different functionalized compounds .

科学的研究の応用

Medicinal Chemistry Applications

Antiviral Agents

Research indicates that adamantane derivatives, including 3-bromo-5-methyladamantane-1-carboxylic acid, exhibit antiviral properties. For instance, compounds derived from adamantane structures have shown inhibitory activity against orthopoxviruses, including the vaccinia virus. Studies have demonstrated that certain adamantane derivatives can significantly reduce viral reproduction in cell cultures, which highlights their potential as antiviral agents .

Pharmaceutical Synthesis

This compound is utilized as a key intermediate in the synthesis of various pharmaceuticals. Its unique structural characteristics allow it to be modified into more complex molecules with enhanced biological activity. For example, it can be transformed into amides or sulfonamides that display improved selectivity indices and lower cytotoxicity compared to their non-adamantane counterparts . The incorporation of bicyclic monoterpenoid moieties into its structure has been shown to enhance its biological efficacy while reducing toxicity .

Potential for Anticancer Activity

Recent studies suggest that adamantane derivatives may possess anticancer properties. The modification of this compound into various analogs could lead to compounds with significant cytotoxic effects against cancer cell lines while maintaining selectivity towards non-cancerous cells. This potential is particularly relevant in the development of targeted cancer therapies .

Material Science Applications

Polymer Chemistry

this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its rigid adamantane structure contributes to the formation of high-performance polymers that are resistant to thermal degradation and chemical attack. This property is beneficial for applications in coatings, adhesives, and advanced composite materials .

Nanotechnology

In nanotechnology, this compound can serve as a precursor for the synthesis of nanostructured materials. The ability to functionalize the adamantane core allows for the creation of nanoparticles with tailored surface properties, which can be utilized in drug delivery systems and biosensing applications .

Case Studies and Research Findings

作用機序

The mechanism of action of 3-Bromo-5-methyladamantane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity . Detailed studies on its mechanism of action can provide insights into its potential therapeutic and industrial applications .

類似化合物との比較

Similar Compounds

3-Bromo-1-adamantanecarboxylic acid: Similar structure but lacks the methyl group at the 5-position.

5-Methyladamantane-1-carboxylic acid: Similar structure but lacks the bromine atom.

1-Adamantanecarboxylic acid: Basic adamantane derivative without bromine or methyl substitutions.

Uniqueness

3-Bromo-5-methyladamantane-1-carboxylic acid is unique due to the presence of both bromine and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs . This uniqueness makes it valuable for specific applications in research and industry .

生物活性

3-Bromo-5-methyladamantane-1-carboxylic acid is a compound that has garnered interest due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is CHBrO. It features a bromine atom and a carboxylic acid group attached to an adamantane framework, which is known for its stability and ability to interact with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antiviral Properties : The compound has been investigated for its potential as an antiviral agent, particularly against influenza viruses. Its mechanism of action may involve interference with viral replication processes.

- P2X7 Receptor Antagonism : Studies have shown that derivatives of adamantane compounds can act as antagonists at the P2X7 receptor, which is implicated in inflammatory responses and pain signaling. This suggests that this compound may have therapeutic potential in inflammatory diseases .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Viral Inhibition : The compound may inhibit the activity of viral proteins or enzymes necessary for viral replication. For example, it could interfere with the RNA polymerase complex in influenza viruses, thereby blocking the transcription and replication of viral RNA .

- Receptor Modulation : As a potential P2X7 receptor antagonist, this compound could modulate the receptor's activity, leading to reduced inflammation and pain sensation. This is particularly relevant in conditions like neuropathic pain and chronic inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| P2X7 Receptor Antagonism | Modulation of inflammatory responses |

Case Study: Antiviral Efficacy

A study conducted on various adamantane derivatives, including this compound, demonstrated significant antiviral activity against influenza A virus (IAV). The results indicated that the compound reduced viral titers in infected cell cultures by disrupting the viral life cycle at multiple stages. This highlights its potential as a lead compound for further antiviral drug development .

Case Study: Inflammation and Pain Management

In another study focusing on P2X7 receptor antagonists, this compound was evaluated for its ability to alleviate pain in animal models of neuropathic pain. The findings suggested that administration of the compound resulted in a marked reduction in pain behaviors, supporting its role as a therapeutic agent for managing chronic pain conditions .

特性

IUPAC Name |

3-bromo-5-methyladamantane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO2/c1-10-2-8-3-11(5-10,9(14)15)7-12(13,4-8)6-10/h8H,2-7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQYMJKFAOHCXOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50301519 | |

| Record name | 3-bromo-5-methyladamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14670-95-2 | |

| Record name | 14670-95-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-bromo-5-methyladamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。